molecular formula C15H23N B1462656 (1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine CAS No. 1155606-85-1

(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine

Cat. No.: B1462656
CAS No.: 1155606-85-1
M. Wt: 217.35 g/mol
InChI Key: WSBLUTASSVYENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine typically involves the reaction of 2,4,6-trimethylbenzyl chloride with 1-cyclopropylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine can undergo various chemical reactions, including:

Scientific Research Applications

(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

Properties

IUPAC Name

1-cyclopropyl-N-[(2,4,6-trimethylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-10-7-11(2)15(12(3)8-10)9-16-13(4)14-5-6-14/h7-8,13-14,16H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBLUTASSVYENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNC(C)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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